

An In-depth Technical Guide to Pentafluorobenzaldehyde (CAS 653-37-2)

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Compound of Interest

Compound Name: *Pentafluorobenzaldehyde*

Cat. No.: *B1199891*

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Abstract

Pentafluorobenzaldehyde (PFBA), bearing the CAS number 653-37-2, is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and analytical chemistry. Its highly fluorinated aromatic ring imparts unique electronic properties, enhanced stability, and lipophilicity to derivative molecules, making it a valuable building block for the development of novel pharmaceuticals, advanced polymers, and sensitive analytical reagents. This technical guide provides a comprehensive overview of the chemical and physical properties of **pentafluorobenzaldehyde**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, with a particular focus on drug development.

Chemical and Physical Properties

Pentafluorobenzaldehyde is a colorless to light yellow liquid or low-melting solid with a pungent odor.^{[1][2]} The presence of five fluorine atoms on the benzene ring significantly influences its reactivity and physical characteristics compared to its non-fluorinated analog, benzaldehyde.

Table 1: Physical and Chemical Properties of **Pentafluorobenzaldehyde**

Property	Value	Reference(s)
CAS Number	653-37-2	
Molecular Formula	C ₇ HF ₅ O	
Molecular Weight	196.07 g/mol	
Appearance	Colorless to light yellow liquid or solid	[1][2]
Melting Point	24-28 °C	
Boiling Point	164-166 °C	
Density	1.588 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.45	
Solubility	Soluble in common organic solvents; sparingly soluble in water.	[1]

Spectral Data

The structural identity of **pentafluorobenzaldehyde** can be confirmed by various spectroscopic techniques.

Table 2: Key Spectral Data for **Pentafluorobenzaldehyde**

Technique	Key Peaks/Signals
¹ H NMR	A singlet corresponding to the aldehydic proton.
¹³ C NMR	Signals corresponding to the carbonyl carbon and the fluorinated aromatic carbons.
IR Spectroscopy	Characteristic absorption bands for the C=O stretching of the aldehyde and C-F bonds.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of Pentafluorobenzaldehyde

Several synthetic routes to **pentafluorobenzaldehyde** have been reported, offering flexibility based on available starting materials and desired scale.

From Pentafluorophenyl Magnesium Bromide

One common laboratory-scale synthesis involves the formylation of the corresponding Grignard reagent, pentafluorophenyl magnesium bromide.

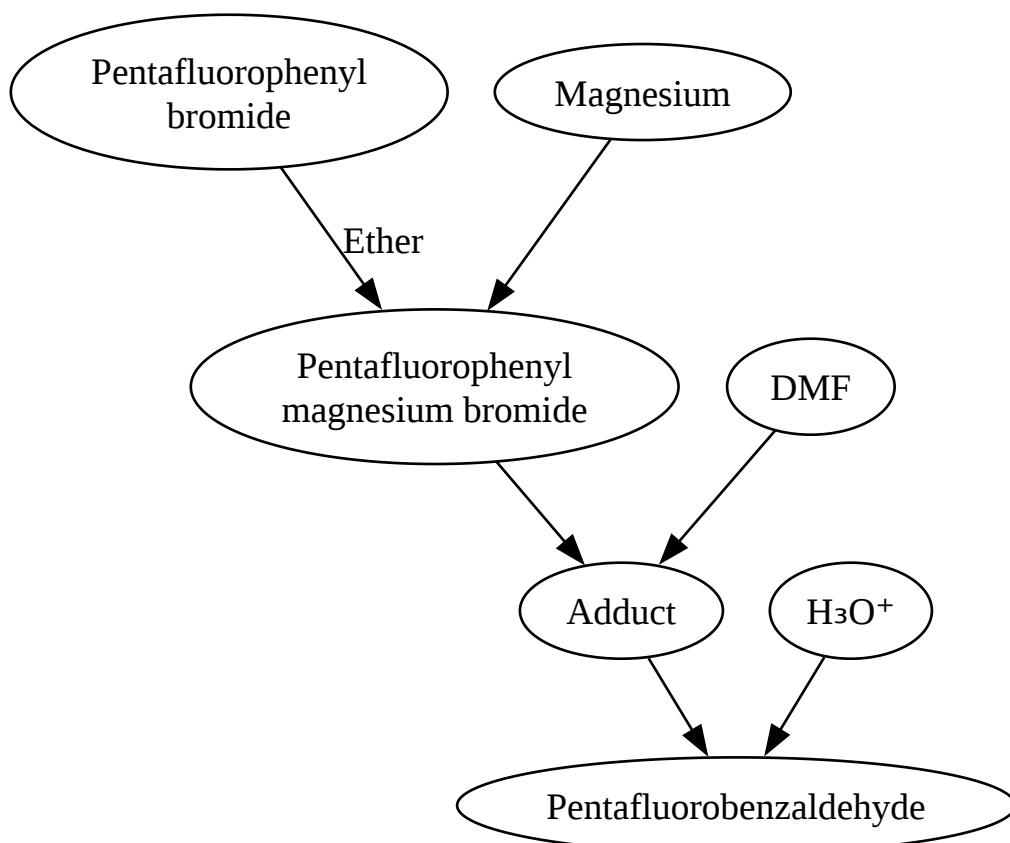
Experimental Protocol: Synthesis from Pentafluorophenyl Magnesium Bromide

Materials:

- Magnesium turnings
- Bromopentafluorobenzene
- Anhydrous diethyl ether
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (10% aqueous solution)

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
- Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
- After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.
- Add N,N-dimethylformamide (DMF) dropwise to the cooled Grignard solution with vigorous stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding 10% hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield **pentafluorobenzaldehyde**.



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Caption: Formation of a Schiff base for GC analysis.

Synthesis of Fluorinated Polymers

Pentafluorobenzaldehyde serves as a monomer in superacid-catalyzed polycondensation reactions to produce high-molecular-weight fluorinated aromatic polymers. These polymers often exhibit high thermal stability and desirable electronic properties.

Experimental Protocol: Superacid-Catalyzed Polycondensation with Biphenyl

Materials:

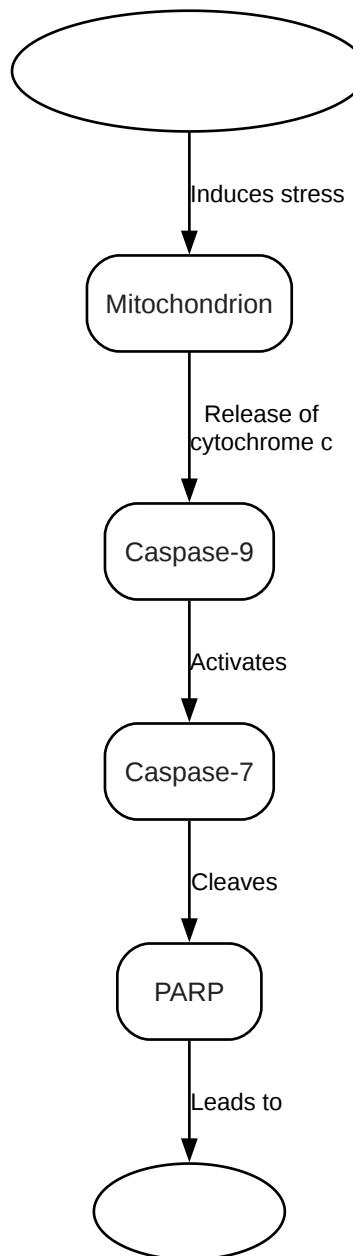
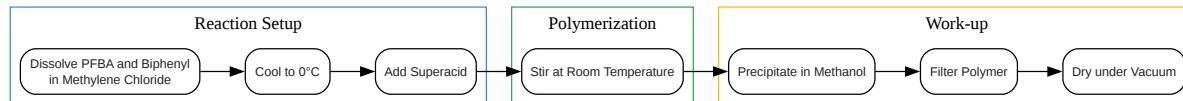
- **Pentafluorobenzaldehyde**
- Biphenyl
- Trifluoromethanesulfonic acid (superacid)

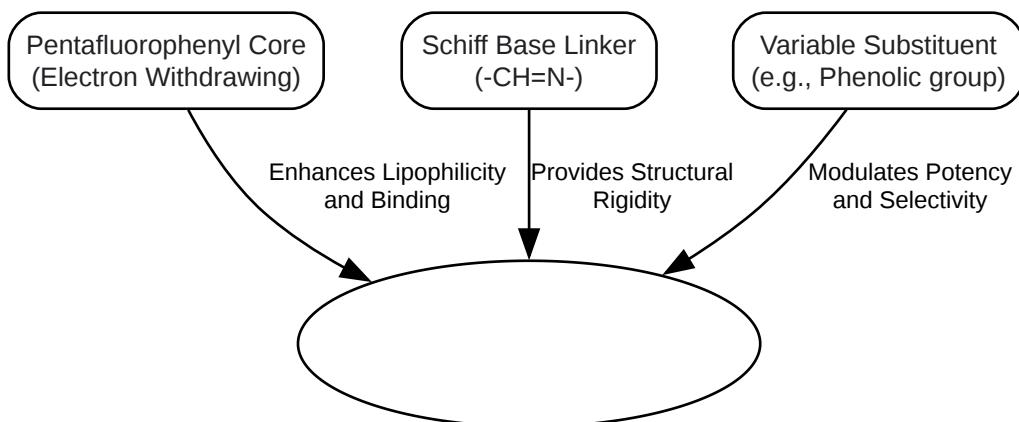
- Methylene chloride (solvent)
- Methanol (for precipitation)

Procedure:

- In a flask under a nitrogen atmosphere, dissolve biphenyl and **pentafluorobenzaldehyde** in methylene chloride.
- Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid with stirring.
- Allow the reaction to proceed at room temperature for several hours until a viscous solution is formed.
- Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
- Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Diagram 3: Superacid-Catalyzed Polymerization Workflow





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